![molecular formula C17H11ClN2O4 B5764393 5-(4-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B5764393.png)
5-(4-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dihydroxyfuran.
Substitution Reactions: The 4-chlorophenyl and 3-nitrophenyl groups are introduced through electrophilic aromatic substitution reactions. This involves the use of chlorobenzene and nitrobenzene as starting materials.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted furan with an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of furan oxides.
Reduction: Formation of 5-(4-aminophenyl)-N-(3-aminophenyl)furan-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation or cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-N-(3-nitrophenyl)thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.
5-(4-chlorophenyl)-N-(3-nitrophenyl)pyrrole-2-carboxamide: Similar structure with a pyrrole ring instead of a furan ring.
Uniqueness
5-(4-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide is unique due to the presence of both chlorophenyl and nitrophenyl groups on a furan ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-12-6-4-11(5-7-12)15-8-9-16(24-15)17(21)19-13-2-1-3-14(10-13)20(22)23/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXLGZXGIXSMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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